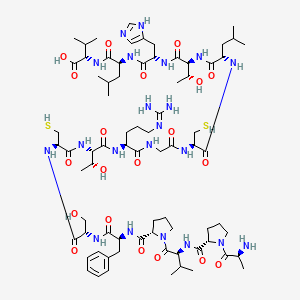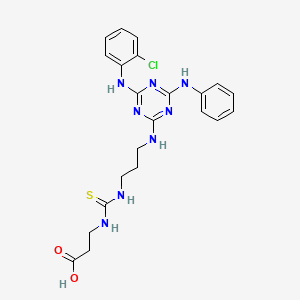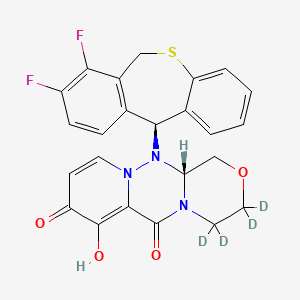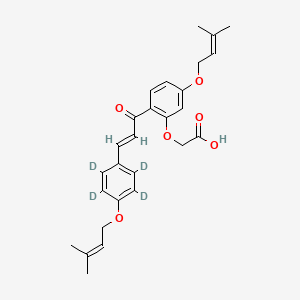
Sofalcone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofalcone-d4 is a deuterated labeled form of Sofalcone, a synthetic analog of sophoradin. Sofalcone is a gastric antiulcer agent known to induce the expression of heme oxygenase-1 in gastric epithelium . The deuterium labeling in this compound is primarily used for tracing and quantification in pharmacokinetic and metabolic studies .
Preparation Methods
The preparation of Sofalcone-d4 involves the deuteration of Sofalcone. This process typically includes the incorporation of deuterium atoms into the molecular structure of Sofalcone. The synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. it is known that deuterium substitution can affect the pharmacokinetics and metabolic profile of the compound .
Chemical Reactions Analysis
Sofalcone-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Sofalcone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Sofalcone into reduced forms.
Substitution: Sofalcone can undergo substitution reactions, particularly involving its phenolic and carbonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sofalcone-d4 is primarily used in scientific research for its pharmacokinetic and metabolic profiling capabilities. Its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the metabolic fate of Sofalcone in living organisms.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Sofalcone.
Industry: Applied in the pharmaceutical industry for drug development and quality control
Mechanism of Action
Sofalcone-d4 exerts its effects through mechanisms similar to Sofalcone. It has been reported to have an anti-bacterial effect on Helicobacter pylori and inhibitory effects against the pathogenic factors of Helicobacter pylori. Additionally, this compound induces the expression of heme oxygenase-1, which provides mucosal protection by inhibiting the degradation of prostaglandins . The molecular targets and pathways involved include the high mobility group box 1 protein and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Sofalcone-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
Sofalcone: The non-deuterated form of this compound, used for similar applications but without the benefits of deuterium labeling.
Sophoradin: A natural phenol from which Sofalcone is derived.
Other Chalcones: Compounds with similar chemical structures and biological activities, such as anti-inflammatory and anti-ulcer properties.
This compound’s uniqueness lies in its enhanced stability and altered pharmacokinetic profile due to deuterium substitution, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C27H30O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[2,3,5,6-tetradeuterio-4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D |
InChI Key |
GFWRVVCDTLRWPK-RLUGQMJKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)[2H])[2H])OCC=C(C)C)[2H] |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
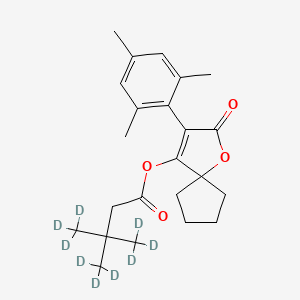
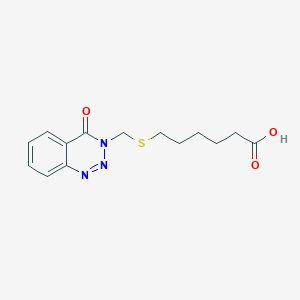
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
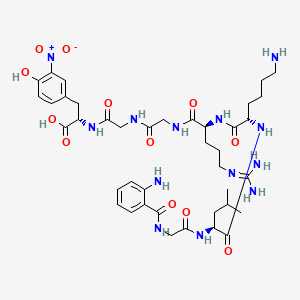
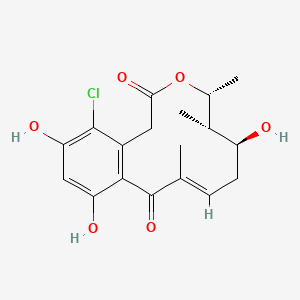
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
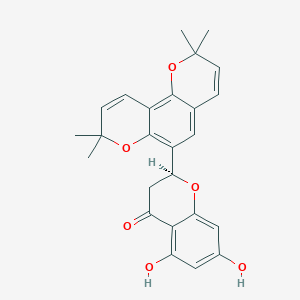
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)

![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
